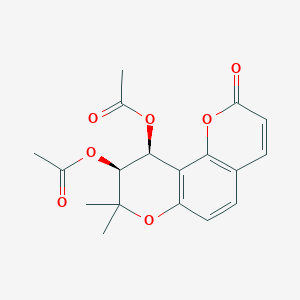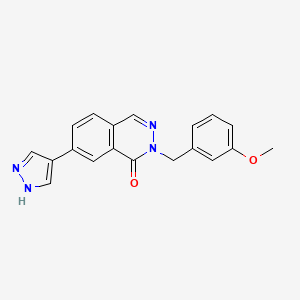
GRK2 Inhibitor 2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
GRK2 Inhibitor 2 is a compound designed to inhibit the activity of G protein-coupled receptor kinase 2 (GRK2). GRK2 is a serine/threonine kinase that plays a crucial role in the regulation of G protein-coupled receptors (GPCRs). These receptors are involved in a wide range of physiological processes, and their dysregulation is associated with various diseases, including cardiovascular and metabolic disorders .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of GRK2 Inhibitor 2 typically involves the preparation of thieno[2,3-c]pyridine derivatives. These compounds are synthesized through a series of chemical reactions, including cyclization and functional group modifications . The reaction conditions often involve the use of specific catalysts and solvents to achieve the desired product with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This includes the use of continuous flow reactors and automated systems to streamline the production process .
Analyse Chemischer Reaktionen
Types of Reactions
GRK2 Inhibitor 2 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .
Wissenschaftliche Forschungsanwendungen
GRK2 Inhibitor 2 has a wide range of scientific research applications, including:
Wirkmechanismus
GRK2 Inhibitor 2 exerts its effects by specifically binding to and inhibiting the activity of GRK2. This inhibition prevents the phosphorylation of GPCRs, thereby blocking their desensitization and internalization . The molecular targets involved include the catalytic domain of GRK2 and the GPCRs themselves .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thieno[2,3-c]pyridine derivatives: These compounds share a similar structure and mechanism of action with GRK2 Inhibitor 2.
Other GRK inhibitors: Compounds like GRK5 and GRK6 inhibitors also target similar pathways but may have different selectivity and potency.
Uniqueness
This compound is unique due to its high selectivity for GRK2 over other kinases, making it a valuable tool for studying GRK2-specific pathways and developing targeted therapies .
Eigenschaften
Molekularformel |
C19H16N4O2 |
|---|---|
Molekulargewicht |
332.4 g/mol |
IUPAC-Name |
2-[(3-methoxyphenyl)methyl]-7-(1H-pyrazol-4-yl)phthalazin-1-one |
InChI |
InChI=1S/C19H16N4O2/c1-25-17-4-2-3-13(7-17)12-23-19(24)18-8-14(16-9-20-21-10-16)5-6-15(18)11-22-23/h2-11H,12H2,1H3,(H,20,21) |
InChI-Schlüssel |
CYINSAOYPJZRPS-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC(=C1)CN2C(=O)C3=C(C=CC(=C3)C4=CNN=C4)C=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2,2,2-trifluoro-1-[1-(2-methylpropyl)-6-[2-(trifluoromethyl)phenyl]indol-3-yl]ethyl]cyclopropanesulfonamide](/img/structure/B15137125.png)
![2-[(3-chloro-1H-indol-7-yl)-(3-cyanophenyl)sulfonylamino]acetamide](/img/structure/B15137130.png)
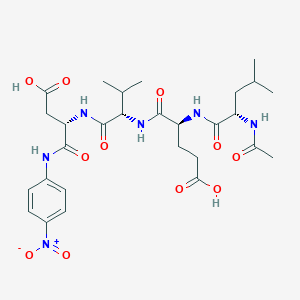
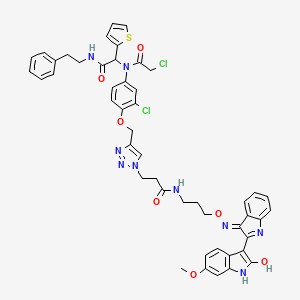

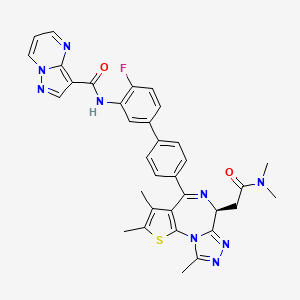

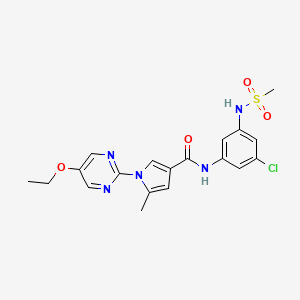
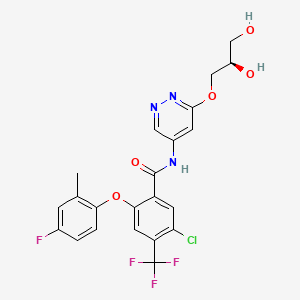
![5-[2-(dimethylamino)ethoxy]-N-[(1R)-1-[3-(1-ethylpyrazol-3-yl)-5-(1-methylpyrazol-4-yl)phenyl]ethyl]-2-methylbenzamide](/img/structure/B15137177.png)

![[2-[(4-fluorophenyl)sulfonylamino]-4-[(4-phenylbenzoyl)amino]phenyl] 6-[[1-[3-[3-[[4-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]carbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-4-oxobutanoyl]amino]propylcarbamoyl]phenyl]sulfonyl-6-oxopyridine-3-carbonyl]amino]hexanoate](/img/structure/B15137187.png)
![2-phenyl-3-[4-[2-[(E)-2-phenylethenyl]-2,3-dihydro-1,5-benzoxazepin-4-yl]phenyl]quinazolin-4-one](/img/structure/B15137191.png)
